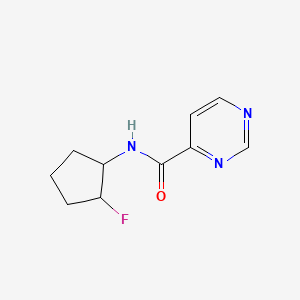

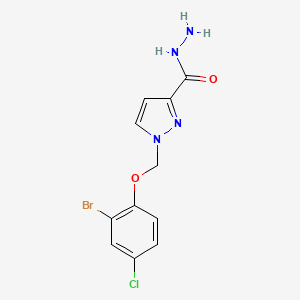

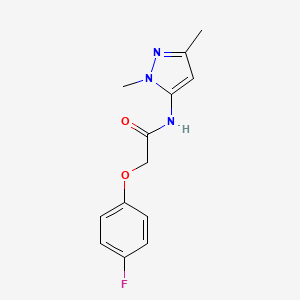

![molecular formula C22H12ClF2N3 B2540283 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-70-9](/img/structure/B2540283.png)

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline" belongs to a class of compounds known as pyrazoloquinolines, which are of significant interest due to their diverse biological activities and potential applications in material science. These compounds are known for their fluorescent properties and have been studied for their use in molecular sensors and light-emitting devices .

Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods, including palladium-catalyzed intramolecular C–N bond formation. For instance, novel 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium catalysis, which also involves concurrent hydrazine N–N bond fission . Additionally, reactions between arylhydrazinium chlorides and chloroquinoline carbaldehydes have been employed to produce hydrazone derivatives and pyrazoloquinolines, which are of interest due to their antimicrobial and antiviral activities .

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines often exhibits peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's physical properties and interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular structures . The molecular structure can also influence the photophysical properties of the compound, as seen in the case of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including reversible quenching of fluorescence upon protonation. This process is influenced by the presence of protic acids and can be analyzed through steady-state and transient fluorescence spectra. The quenching mechanism involves both dynamic and static quenching, with the formation of a ground-state proton-transfer complex being responsible for static quenching .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines, such as solvatochromism, acidochromism, and solid-state fluorescence, are influenced by their molecular structure. These properties are important for the implementation of molecular logic switches and the interpretation of pH-dependent fluorescence. The photophysical properties, including the energy of the first electronic excited state and the effect of solvents on this energy, have been studied using techniques like the Lippert-Mataga plot and Kamlet–Taft multilinear regression analysis .

Applications De Recherche Scientifique

Photophysical Properties and Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which share structural similarities with 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their bright fluorescence and potential as molecular sensors. The versatility of these compounds is demonstrated through the construction of fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer, showcasing significant analyte-induced fluorescence enhancement and ratiometric dual emission. These properties are particularly advantageous for metal ion recognition, highlighting the compound's potential in developing advanced sensing materials Rurack et al., 2002.

Fluorescent Dyes and Electroluminescent Applications

The optical absorption and fluorescence spectra of various derivatives of diphenyl pyrazoloquinolines, including those with modifications similar to this compound, have been the subject of research. These studies, which include experimental investigations and quantum chemical calculations, reveal that such compounds are highly solvatochromic and exhibit promising features for use in luminescent and electroluminescent applications. The solvatochromic properties, coupled with the observed shifts in optical absorption and fluorescence bands with solvent polarity, underscore the potential of these derivatives in creating tunable fluorescent dyes for a range of applications Danel et al., 2010.

Photovoltaic Devices

Research into the photovoltaic properties of quinoline derivatives, akin to this compound, has demonstrated their efficacy in organic–inorganic photodiode fabrication. The electrical properties of heterojunction diodes constructed with these compounds exhibit rectification behavior and photovoltaic properties under illumination, suggesting their suitability for use in photodiode applications. The presence of substituents, such as chlorophenyl groups, has been shown to improve the diode parameters, indicating that specific modifications to the core structure can enhance performance in photovoltaic devices Zeyada et al., 2016.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, leading to changes in cellular function .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQUYLKZKULMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

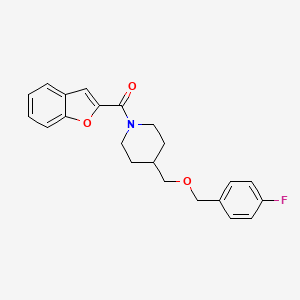

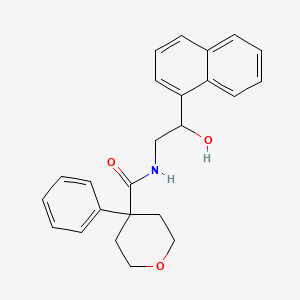

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

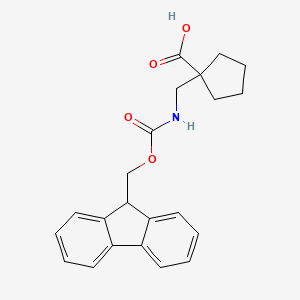

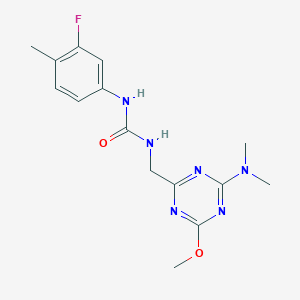

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)

![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

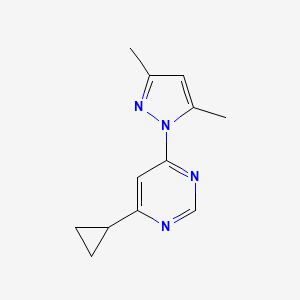

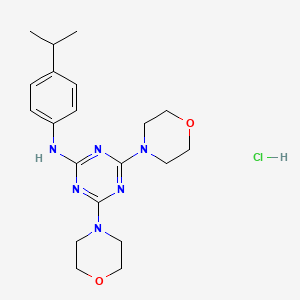

![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)